2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile
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Overview
Description
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile is a chemical compound with the molecular formula C7H9F2N and a molecular weight of 145.15 g/mol . It is also known by its synonym, Cyclopropaneacetonitrile, 1-(1,1-difluoroethyl)- . This compound is characterized by the presence of a cyclopropyl group attached to an acetonitrile moiety, with two fluorine atoms attached to the ethyl group.
Preparation Methods
The synthesis of 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile involves several steps. One common synthetic route includes the reaction of cyclopropaneacetonitrile with 1,1-difluoroethane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Scientific Research Applications
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile involves its interaction with specific molecular targets. The presence of the difluoroethyl group and the nitrile moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile can be compared with other similar compounds such as:
Cyclopropaneacetonitrile: Lacks the difluoroethyl group, making it less reactive in certain chemical reactions.
1-(1,1-Difluoroethyl)cyclopropane: Lacks the nitrile group, affecting its chemical properties and reactivity.
2-(1-(1,1-Difluoroethyl)cyclopropyl)ethanol: Contains a hydroxyl group instead of a nitrile group, leading to different chemical behavior.
Properties
IUPAC Name |
2-[1-(1,1-difluoroethyl)cyclopropyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVFNLSTDYYMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CC#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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